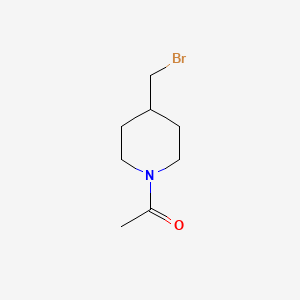

1-(4-Bromomethyl-piperidin-1-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(bromomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMGDPNTLNUOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone, a valuable building block in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization is of great interest to researchers. This document outlines a reliable two-step synthetic pathway, commencing with the readily available 4-piperidinemethanol. The synthesis involves an initial N-acetylation followed by a robust bromination of the primary alcohol. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a self-validating protocol.

Introduction

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The target molecule, this compound, serves as a versatile intermediate, featuring a reactive bromomethyl group that can be readily displaced by various nucleophiles to introduce diverse functionalities. This allows for the construction of extensive chemical libraries for screening and lead optimization in drug discovery programs.

Synthetic Strategy

The synthesis of this compound is strategically designed as a two-step process starting from 4-piperidinemethanol. This approach is both efficient and scalable.

-

Step 1: N-Acetylation of 4-Piperidinemethanol. The first step involves the acetylation of the secondary amine of 4-piperidinemethanol to form 1-acetyl-4-(hydroxymethyl)piperidine. This transformation serves two purposes: it introduces the desired acetyl group at the nitrogen atom and protects the amine from participating in subsequent reactions.

-

Step 2: Bromination of 1-Acetyl-4-(hydroxymethyl)piperidine. The second step is the conversion of the primary hydroxyl group of the intermediate to a bromomethyl group to yield the final product. This is a crucial step that installs the reactive handle for further chemical modifications.

This synthetic route is advantageous due to the commercial availability of the starting material and the use of well-established and high-yielding reactions.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Acetyl-4-(hydroxymethyl)piperidine

Rationale: The N-acetylation of 4-piperidinemethanol is readily achieved using acetic anhydride. The reaction is typically performed in the presence of a base to neutralize the acetic acid byproduct, or by using an excess of the amine starting material. For simplicity and high conversion, this protocol utilizes a straightforward approach with acetic anhydride.

Procedure:

-

To a solution of 4-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add acetic anhydride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-acetyl-4-(hydroxymethyl)piperidine as a crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2:

Rationale: The conversion of the primary alcohol in 1-acetyl-4-(hydroxymethyl)piperidine to the corresponding bromide is effectively carried out using phosphorus tribromide (PBr₃). This is a classic and reliable method for such transformations.

Procedure:

-

Dissolve 1-acetyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous diethyl ether or DCM in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq), dissolved in the same anhydrous solvent, to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it onto crushed ice and then slowly adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

-

Extract the product with DCM or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

| Step | Reactant | Reagent | Product | Typical Yield |

| 1 | 4-Piperidinemethanol | Acetic Anhydride | 1-Acetyl-4-(hydroxymethyl)piperidine | >90% |

| 2 | 1-Acetyl-4-(hydroxymethyl)piperidine | Phosphorus Tribromide | This compound | 70-85% |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the intermediate and final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Phosphorus tribromide is highly corrosive and reacts violently with water. It should be handled with extreme caution under anhydrous conditions.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

This guide presents a robust and efficient two-step synthesis of this compound from 4-piperidinemethanol. The described protocol utilizes standard and reliable chemical transformations, making it suitable for both academic research and industrial applications. The final product is a valuable intermediate for the synthesis of novel piperidine-based compounds with potential therapeutic applications.

References

- Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A.

- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. CN1616440A.

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

An In-depth Technical Guide to 1-(4-Bromomethyl-piperidin-1-yl)-ethanone: Synthesis, Properties, and Applications

Introduction: A Versatile Building Block in Medicinal Chemistry

1-(4-Bromomethyl-piperidin-1-yl)-ethanone, also known by its IUPAC name 1-acetyl-4-(bromomethyl)piperidine, is a key synthetic intermediate that holds significant potential for researchers, scientists, and professionals in the field of drug development. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties.[1][2][3] The introduction of a reactive bromomethyl group at the 4-position, combined with the N-acetyl functionality, renders this molecule a highly versatile building block for the synthesis of complex molecular architectures.

The N-acetyl group serves as a protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while also modulating the overall reactivity of the molecule. The primary alkyl bromide functionality is an excellent electrophile, poised for nucleophilic substitution reactions, making it an ideal synthon for introducing the N-acetyl-4-methylpiperidine moiety into a target molecule.[4][5][6] This guide provides an in-depth exploration of the chemical properties, a detailed synthetic protocol, and the potential applications of this important research chemical.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 912482-43-0 | N/A |

| Molecular Formula | C₈H₁₄BrNO | N/A |

| Molecular Weight | 220.11 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Storage | Store at 2-8°C, sealed in a dry environment | N/A |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone. The key transformation is the bromination of the primary alcohol. The Appel reaction is a well-established and mild method for converting alcohols to the corresponding alkyl bromides with high yields, making it the preferred method for this synthesis.[7][8][9][10]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Bromination via the Appel Reaction

This protocol details the conversion of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone to the target compound.

Materials:

-

1-(4-(hydroxymethyl)piperidin-1-yl)ethanone

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add carbon tetrabromide (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9-4.7 | m | 2H | H-2eq, H-6eq |

| ~3.3 | d | 2H | -CH₂Br |

| ~2.8-3.2 | m | 2H | H-2ax, H-6ax |

| ~2.1 | s | 3H | -COCH₃ |

| ~1.8-2.0 | m | 1H | H-4 |

| ~1.6-1.8 | m | 2H | H-3eq, H-5eq |

| ~1.1-1.3 | m | 2H | H-3ax, H-5ax |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (amide) |

| ~45-47 | C-2, C-6 |

| ~38 | -CH₂Br |

| ~35 | C-4 |

| ~30-32 | C-3, C-5 |

| ~21 | -COCH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2920-2850 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (amide) |

| ~1440 | C-H bend |

| ~1230 | C-N stretch |

| ~650 | C-Br stretch |

Chemical Reactivity and Mechanistic Insights

The primary reactivity of this compound is centered around the electrophilic carbon of the bromomethyl group. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[4][5][6]

Nucleophilic Substitution Reactions

The carbon-bromine bond is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. The bromide ion is a good leaving group, facilitating the substitution reaction.

Reaction Mechanism Diagram:

Caption: General mechanism for Sₙ2 reaction of the title compound.

Common nucleophiles that can be employed in reactions with this compound include:

-

Amines (Primary and Secondary): To form substituted piperidines.

-

Alcohols and Phenols: To form ethers.

-

Thiols: To form thioethers.

-

Carboxylates: To form esters.

-

Cyanide: To introduce a nitrile group, which can be further elaborated.

-

Azide: To form an alkyl azide, a precursor to amines via reduction.

The choice of solvent and reaction conditions is crucial for the success of these reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically preferred to facilitate the Sₙ2 pathway.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in antihistamines, antipsychotics, and analgesics.[1][11]

By reacting this intermediate with various nucleophiles, medicinal chemists can rapidly generate libraries of compounds for screening against biological targets. The N-acetyl group can be removed under appropriate conditions to allow for further functionalization of the piperidine nitrogen, adding another layer of synthetic versatility.

Safety and Handling

As a primary alkyl bromide, this compound should be handled with care. It is expected to be an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered on the electrophilic bromomethyl group, allows for the straightforward introduction of the N-acetyl-4-methylpiperidine scaffold into a variety of molecules. This in-depth guide provides the necessary information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (URL not available)

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Piperidine. Wikipedia. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

-

Direct C(sp2)–H alkylation of unactivated arenes enabled by photoinduced Pd catalysis. Nature Communications, 2020. [Link]

-

Synthesis of 1-Acetyl-4-hydroxy-4-(tributylstannyl)piperidine (20). PrepChem.com. [Link]

-

Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 2024. [Link]

- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. [Link]

-

Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. ResearchGate. [Link]

-

Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]

-

Reactions of alkyl halides - an overview. Chemistry LibreTexts. [Link]

-

Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine. Semantic Scholar. [Link]

-

1-(4-Hydroxymethyl-piperidin-1-yl)-ethanone. Oakwood Chemical. [Link]

-

Piperidine, 1-acetyl-4-[4,5-dihydroxyphenyl]-. SpectraBase. [Link]

-

Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 2023. [Link]

- Synthetic method of 1- (4-bromophenyl) piperidine.

-

Appel reaction. Grokipedia. [Link]

-

1-Acetylpiperidine. PubChem. [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Piperidine, 1-acetyl-. NIST WebBook. [Link]

-

Method for preparing (S)-4-((2-bromo-6-fluoro-phenyl) hydroxymethyl) piperidine-1-tert-butyl formate. Patsnap Eureka. [Link]

-

Appel Reaction. Organic Chemistry Portal. [Link]

- Method for preparing 4-piperidyl piperidine.

-

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 2012. [Link]

-

Appel reaction. Wikipedia. [Link]

- Preparation method of piperidine and derivatives thereof.

-

Application of bromate-bromide mixture as a green brominating agent for the determination of fexofenadine hydrochloride in. MedCrave online. [Link]

-

Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine. PrepChem.com. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Journal of Chemical Education, 2024. [Link]

-

Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols. Beilstein Journal of Organic Chemistry, 2013. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Appel Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Appel reaction - Wikipedia [en.wikipedia.org]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

The Reactivity of the Bromomethyl Group in Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2][3] Functionalization of this privileged structure is key to modulating its pharmacological properties. The bromomethyl group, as a reactive electrophilic handle, provides a powerful tool for introducing diverse functionalities onto the piperidine ring. This guide offers an in-depth exploration of the reactivity of bromomethylpiperidine derivatives. We will dissect the fundamental principles governing the C-Br bond's reactivity, delve into the mechanistic nuances of its primary reaction—nucleophilic substitution—and provide practical, field-tested protocols for its application. Furthermore, we will address common side reactions and troubleshooting strategies, equipping researchers with the knowledge to harness the full synthetic potential of this versatile building block in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of Bromomethylpiperidines in Medicinal Chemistry

The piperidine ring is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, underscoring its significance in drug design.[1][2][3][4] Its prevalence stems from a combination of favorable properties, including its ability to improve the pharmacokinetic profile of a molecule and its conformational flexibility, which allows for optimal interactions with biological targets.[4]

1.1 The Piperidine Moiety: A Privileged Scaffold

Piperidine and its derivatives are integral to a wide range of therapeutic areas, including oncology, virology, and neurology.[1] The introduction of various substituents onto the piperidine ring can significantly alter a compound's physicochemical properties, biological activity, and selectivity.[4]

1.2 The Bromomethyl Group: A Versatile Electrophilic Handle

The introduction of a bromomethyl (-CH₂Br) group onto the piperidine scaffold transforms it into a versatile electrophilic building block. This group serves as a linchpin for a variety of nucleophilic substitution reactions, enabling the covalent attachment of a wide array of functional groups and molecular fragments. This versatility is paramount in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.

1.3 Scope of this Guide

This technical guide is designed for researchers and scientists in the field of drug development. It will provide a comprehensive overview of the chemical behavior of the bromomethyl group within piperidine derivatives, with a strong emphasis on practical application and mechanistic understanding.

Fundamental Principles of Reactivity

The utility of the bromomethyl group is intrinsically linked to the nature of the carbon-bromine (C-Br) bond. Understanding the electronic and steric factors that influence this bond is crucial for predicting and controlling its reactivity.

2.1 The Nature of the C-Br Bond in the Piperidine Context

The C-Br bond is polarized, with the bromine atom being more electronegative than the carbon atom. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. Bromine is also an excellent leaving group due to the stability of the resulting bromide anion (Br⁻).

2.2 Electronic Effects of the Piperidine Ring

The piperidine ring, being a saturated heterocycle, primarily exerts its influence through inductive effects. The nitrogen atom, being more electronegative than carbon, has a mild electron-withdrawing inductive effect (-I), which can slightly influence the reactivity of substituents on the ring.

2.3 Steric Considerations

The position of the bromomethyl group on the piperidine ring and the presence of other substituents can create steric hindrance, which can affect the rate of nucleophilic attack. Reactions at a more hindered carbon atom will generally proceed at a slower rate.

2.4 The Role of the Nitrogen Protecting Group

In many synthetic sequences, the piperidine nitrogen is protected to prevent its interference in subsequent reactions. The choice of protecting group, such as the commonly used tert-butoxycarbonyl (Boc) group, is critical as it can influence the overall reactivity of the molecule. The Boc group is particularly valuable as it can be cleaved under mild acidic conditions, minimizing the risk of side reactions.[5]

Nucleophilic Substitution Reactions: A Mechanistic Perspective

The primary mode of reaction for the bromomethyl group in piperidine derivatives is nucleophilic substitution. This class of reactions is broadly categorized into two main mechanisms: Sₙ2 and Sₙ1.

3.1 Sₙ2 Pathway: The Predominant Mechanism

For a primary alkyl halide like a bromomethyl group, the Sₙ2 (bimolecular nucleophilic substitution) mechanism is the dominant pathway.[6][7] This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7]

Caption: Generalized Sₙ2 reaction mechanism.

3.2 Factors Influencing Sₙ2 Reactivity

Several factors can influence the rate and outcome of an Sₙ2 reaction:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.[8] Anionic nucleophiles are generally more potent than their neutral counterparts.[9]

-

Solvent Effects: Polar aprotic solvents, such as DMF and DMSO, are ideal for Sₙ2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.[6][10]

-

Leaving Group Ability: The weaker the basicity of the leaving group, the better it is at departing. Bromide is a good leaving group.[11]

| Nucleophile | Relative Reactivity |

| RS⁻ | Very High |

| I⁻ | High |

| CN⁻ | High |

| N₃⁻ | High |

| RNH₂ | Moderate |

| RO⁻ | Moderate |

| H₂O | Low |

| ROH | Low |

| Caption: Relative reactivity of common nucleophiles in Sₙ2 reactions. |

3.3 Competing Reactions: E2 Elimination

Under certain conditions, particularly with strong, sterically hindered bases, an E2 (bimolecular elimination) reaction can compete with Sₙ2 substitution.[12] This results in the formation of an alkene. To favor substitution over elimination, it is advisable to use a less hindered base and lower reaction temperatures.[12]

Caption: Competition between Sₙ2 and E2 pathways.

Experimental Protocols & Methodologies

The following are generalized, yet detailed, protocols for common nucleophilic substitution reactions involving bromomethylpiperidine derivatives.

4.1 General Procedure for Nucleophilic Substitution with an Amine

This protocol describes the reaction of a bromomethylpiperidine derivative with a primary or secondary amine to form a more complex secondary or tertiary amine, respectively.

Step-by-Step Protocol:

-

Dissolve the N-protected bromomethylpiperidine derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Add the amine nucleophile (1.1-1.5 eq) to the solution.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the HBr generated during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for amine substitution.

4.2 Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][10][13][14][15]

Step-by-Step Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.1 eq) in a suitable anhydrous solvent (e.g., THF or DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol and form the alkoxide.[14]

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of the N-protected bromomethylpiperidine derivative (1.0 eq) in the same anhydrous solvent dropwise.

-

Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Proceed with an aqueous workup and purification as described in section 4.1.

4.3 Formation of Thioethers

The synthesis of thioethers follows a similar principle to the Williamson ether synthesis, utilizing a thiol as the nucleophile.

Step-by-Step Protocol:

-

Dissolve the N-protected bromomethylpiperidine derivative (1.0 eq) and the desired thiol (1.1 eq) in a polar solvent like DMF or ethanol.

-

Add a base such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt).

-

Stir the mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS.

-

Perform an aqueous workup and purify the resulting thioether by column chromatography.

Troubleshooting and Side Reactions

While the nucleophilic substitution of bromomethylpiperidines is generally a robust reaction, several side reactions can occur.

5.1 Quaternization of the Piperidine Nitrogen

If the piperidine nitrogen is unprotected, it can act as a nucleophile and react with the bromomethyl group of another molecule, leading to the formation of a quaternary ammonium salt and potential polymerization. This underscores the importance of using an appropriate N-protecting group.

Caption: Unwanted quaternization side reaction.

5.2 Reaction with Solvent

Nucleophilic solvents, such as water or alcohols, can compete with the desired nucleophile, leading to the formation of alcohol or ether byproducts, respectively.[12] Using non-nucleophilic solvents is therefore recommended.

5.3 Over-alkylation

If the nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, di- or poly-alkylation can occur.[12] Using a slight excess of the bromomethylpiperidine derivative can sometimes mitigate this issue.

Conclusion: Harnessing the Reactivity of Bromomethylpiperidines

Bromomethylpiperidine derivatives are powerful and versatile intermediates in the synthesis of novel chemical entities for drug discovery. A thorough understanding of their reactivity, guided by the principles of nucleophilic substitution, allows for the rational design of synthetic routes to a vast array of functionalized piperidines. By carefully selecting reaction conditions—including the nucleophile, solvent, and temperature—and by being mindful of potential side reactions, medicinal chemists can effectively utilize these building blocks to accelerate the discovery of new and improved therapeutics.

References

-

Abdelshaheed, M., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]

-

(2023). Application of Chiral Piperidine Scaffolds in Drug Design. Dove Press. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

(n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

(n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

-

(n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

(n.d.). Factors affecting nucleophilic substitution reactions finished d. Slideshare. Retrieved from [Link]

-

The Chemistry Tutor. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

-

Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(27), 6447-6459. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]

- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 9. m.youtube.com [m.youtube.com]

- 10. jk-sci.com [jk-sci.com]

- 11. byjus.com [byjus.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Khan Academy [khanacademy.org]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry.[1] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of piperidine in drug design and development. We will delve into its fundamental physicochemical properties, conformational intricacies, and the synthetic strategies employed to harness its potential. Through a detailed examination of key therapeutic applications, supported by experimental protocols and visual representations of molecular interactions and synthetic pathways, this document aims to serve as an authoritative resource for researchers, scientists, and drug development professionals dedicated to the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3]

Key Physicochemical Properties

-

Basicity : The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[1]

-

Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][4] This flexibility enables the molecule to orient its substituents in optimal three-dimensional arrangements for binding to diverse biological targets.[3]

-

Lipophilicity and Solubility : The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This versatility allows for the fine-tuning of a molecule's solubility and membrane permeability, which are critical for oral bioavailability and distribution within the body.[1][3]

Conformational Analysis: The Chair Conformation and Beyond

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[4] However, the presence of the nitrogen atom and various substituents introduces unique stereoelectronic effects that influence the conformational equilibrium. A thorough understanding of these preferences is critical for rational drug design.

Key conformational considerations include:

-

Ring Inversion : The rapid interconversion between the two chair conformations.

-

Nitrogen Inversion : The pyramidal inversion of the nitrogen atom, which interconverts substituents on the nitrogen between axial and equatorial positions.

-

Substituent Orientation : The preference for substituents on carbon or nitrogen to occupy either an axial or equatorial position, governed by steric and electronic effects.[4] While the chair form is generally preferred, bulky substituents can lead to the adoption of boat or twist-boat conformations.[5][6]

Therapeutic Versatility: Piperidine Scaffolds in Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, showcasing their incredible therapeutic versatility.[7][8] Their applications span a wide range of diseases, from central nervous system (CNS) disorders to cancer and infectious diseases.[2]

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an ideal framework for developing antipsychotics, antidepressants, and analgesics.[2][9]

-

Antipsychotics : Many typical and atypical antipsychotics, such as haloperidol and risperidone, feature a piperidine ring that is crucial for their interaction with dopamine and serotonin receptors.[10]

-

Analgesics : The piperidine structure is a core component of potent opioid analgesics like fentanyl and meperidine.[11][12] The orientation of substituents on the piperidine ring is critical for their affinity and selectivity for opioid receptors.[13]

-

Alzheimer's Disease : Donepezil, a widely used medication for the treatment of Alzheimer's disease, contains a piperidine moiety.[7][8]

Oncology

Piperidine and its derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation, survival, and migration.[14] They have been observed to induce apoptosis and inhibit cell cycle progression in various cancer cell lines, including breast, prostate, colon, and lung cancer.[14]

Antimicrobial and Antiviral Activity

Derivatives of piperidine have demonstrated broad-spectrum antimicrobial and antifungal activities.[11][15] Furthermore, certain piperidine-containing compounds have been investigated for their antiviral properties.[11]

Other Therapeutic Areas

The pharmacological applications of piperidine derivatives extend to various other areas, including:

-

Antihistamines : Fexofenadine and loratadine are widely used antihistamines containing a piperidine scaffold.[11]

-

Antidiabetic Agents : Voglibose, an alpha-glucosidase inhibitor used for the treatment of diabetes, incorporates a piperidine ring.[11]

-

Antimalarials and Antihypertensives : The piperidine nucleus is also found in drugs developed for treating malaria and hypertension.[11][16]

The following table summarizes the prevalence of the piperidine scaffold in various classes of FDA-approved drugs.

| Therapeutic Class | Examples of Piperidine-Containing Drugs |

| Antipsychotics | Haloperidol, Risperidone, Pimozide[10][11] |

| Analgesics (Opioids) | Fentanyl, Meperidine, Alfentanil[11][12] |

| Antihistamines | Fexofenadine, Loratadine, Desloratadine[11] |

| Alzheimer's Disease | Donepezil[7][8] |

| Antidepressants (SSRIs) | Paroxetine[10] |

| Stimulants | Methylphenidate, Pipradrol[10] |

| Anticancer Agents | Various investigational compounds[14][17] |

| Antidiabetic Agents | Voglibose[11] |

Synthetic Strategies for Piperidine Scaffolds

The widespread application of piperidine in medicinal chemistry is also due to the vast and versatile synthetic methodologies available for its construction and functionalization.[7][18] These methods can be broadly categorized into the hydrogenation of pyridine precursors and various cyclization strategies.

Hydrogenation of Pyridine Derivatives

The reduction of pyridine rings is one of the most common and direct routes to synthesize piperidine scaffolds.[7][19]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

Objective: To synthesize a substituted piperidine via the catalytic hydrogenation of the corresponding pyridine derivative.

Materials:

-

Substituted pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) (1-10 mol%)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Reaction flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Dissolve the substituted pyridine in a suitable solvent (e.g., methanol) in a reaction flask.

-

Carefully add the catalyst (e.g., PtO₂) to the solution under an inert atmosphere.

-

Place the flask in a hydrogenation apparatus.

-

Evacuate the apparatus and flush with hydrogen gas several times.

-

Pressurize the apparatus with hydrogen gas to the desired pressure (typically 1-50 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully vent the hydrogen gas and flush the apparatus with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.

-

Purify the product by column chromatography or distillation as required.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the stereoselective synthesis of complex piperidine derivatives.[7][8] These reactions involve the formation of a new carbon-carbon or carbon-nitrogen bond to close the six-membered ring.

Common intramolecular cyclization approaches include:

-

Aza-Michael Addition : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[7]

-

Reductive Amination : The intramolecular reaction of an aldehyde or ketone with an amine, followed by reduction.

-

Ring-Closing Metathesis (RCM) : A powerful method for forming the piperidine ring from a diene precursor using a ruthenium catalyst.

The following diagram illustrates a general workflow for the synthesis of piperidine derivatives.

Caption: General synthetic routes to piperidine-based bioactive molecules.

Structure-Activity Relationships and Bioisosteric Replacement

The biological activity of piperidine-containing compounds is highly dependent on the nature and stereochemistry of the substituents on the ring.[17][20] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[20][21]

In some cases, the piperidine ring itself can be replaced by other cyclic structures, known as bioisosteres, to improve properties such as metabolic stability or to explore new interactions with the target protein.[22][23] Common bioisosteres for the piperidine ring include piperazine, morpholine, and various spirocyclic systems.[22][23][24]

The following diagram illustrates the concept of bioisosteric replacement for the piperidine scaffold.

Caption: Bioisosteric replacement strategies for the piperidine scaffold.

Conclusion and Future Perspectives

The piperidine scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, with its presence in a remarkable number of clinically successful drugs.[7][8] Its unique combination of physicochemical properties, conformational flexibility, and synthetic accessibility ensures its continued prominence in drug discovery.[1][18] Future research will likely focus on the development of novel, stereoselective synthetic methods to access more complex and diverse piperidine derivatives. Furthermore, the exploration of novel bioisosteres for the piperidine ring will continue to be an important strategy for fine-tuning the properties of drug candidates. As our understanding of disease biology deepens, the versatile piperidine scaffold will undoubtedly continue to provide a fertile ground for the discovery of the next generation of innovative medicines.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][7][8][25][26]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link][11]

-

Yuan, J., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(15), 4977. [Link][14]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][8]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link][19]

-

ScienceDirect. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link][15]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link][2]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link][20][21][27]

-

Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][25]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][26]

-

CDC Stacks. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link][28]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link][17]

-

MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link][29]

-

Indian Academy of Sciences. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. [Link][6]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link][30]

-

ResearchGate. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. [Link][31]

-

ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. [Link][16]

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link][20]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. [Link][32]

-

ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [Link][33]

-

ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... [Link][22]

-

Taylor & Francis Online. (2022). Piperine alkaloids – Knowledge and References. [Link][36]

-

Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link][37]

-

ACS Publications. (2007). Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. [Link][38]

-

Pharmaceutical Technology. (2019). Analogues of Piperidine for Drug Design. [Link][39]

-

PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link][40]

-

Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link][41]

-

ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link][42]

-

ResearchGate. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link][24]

-

ACS Publications. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. [Link][43]

-

Fengchen Group. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [Link][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. ijnrd.org [ijnrd.org]

- 12. Fentanyl - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. thieme-connect.de [thieme-connect.de]

- 21. thieme-connect.com [thieme-connect.com]

- 22. researchgate.net [researchgate.net]

- 23. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 24. researchgate.net [researchgate.net]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. stacks.cdc.gov [stacks.cdc.gov]

- 29. mdpi.com [mdpi.com]

- 30. encyclopedia.pub [encyclopedia.pub]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Piperidine alkaloids (2018) | PDF [slideshare.net]

- 35. Piperidine Alkaloids | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]

- 36. taylorandfrancis.com [taylorandfrancis.com]

- 37. d-nb.info [d-nb.info]

- 38. pubs.acs.org [pubs.acs.org]

- 39. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]

- 40. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 41. blumberginstitute.org [blumberginstitute.org]

- 42. pubs.acs.org [pubs.acs.org]

- 43. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

1-(4-Bromomethyl-piperidin-1-yl)-ethanone as a synthetic intermediate

An In-depth Technical Guide to 1-(4-Bromomethyl-piperidin-1-yl)-ethanone as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal synthetic intermediate in modern medicinal chemistry. The document delineates its chemical and physical properties, outlines detailed synthetic and purification protocols, and explores its versatile applications as a potent alkylating agent in the synthesis of pharmacologically active compounds. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles for reproducible and scalable results. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and bioavailability. The introduction of a reactive "handle," such as a bromomethyl group, onto the piperidine ring transforms it into a versatile building block for the construction of complex molecular architectures. This compound emerges as a particularly valuable intermediate, combining the desirable piperidine core with a reactive electrophilic center, primed for nucleophilic substitution reactions. The acetyl group on the piperidine nitrogen modulates the nucleophilicity of the nitrogen atom, preventing undesired side reactions and directing the reactivity towards the bromomethyl group.

Physicochemical Properties & Safety Considerations

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its safe handling, effective use in reactions, and successful purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 912482-43-0 | [1][2] |

| Molecular Formula | C8H14BrNO | [1] |

| Molecular Weight | 220.11 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| Storage | Sealed in dry, 2-8°C | [1][2] |

| SMILES | CC(N1CCC(CBr)CC1)=O | [1] |

| InChI Key | VYMGDPNTLNUOHM-UHFFFAOYSA-N | [2] |

Safety Profile:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4]

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2]

In case of accidental exposure, immediate medical attention is necessary.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5][6]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The following protocol represents a robust and validated method.

Synthetic Workflow

The synthesis can be visualized as a two-step process: N-acetylation of a piperidine derivative followed by bromination of the methyl group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Acetyl-4-(hydroxymethyl)piperidine

-

Reaction Setup: To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 5°C. The slow addition and cooling are crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-4-(hydroxymethyl)piperidine as a crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 1-acetyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0°C. Add phosphorus tribromide (PBr3) (0.4 eq) dropwise. PBr3 is a highly corrosive and moisture-sensitive reagent; it should be handled with extreme care. The dropwise addition at low temperature is essential to control the reaction rate and minimize byproducts.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to a pH of ~8 with a saturated aqueous sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Scale | 10-50 mmol |

| Overall Yield | 60-75% |

| Purity (Post-Chromatography) | >95% |

The Role as a Versatile Alkylating Agent in Medicinal Chemistry

The primary utility of this compound lies in its function as an electrophilic building block.[7] The bromomethyl group is a potent alkylating agent, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its application in the synthesis of diverse drug candidates.[8]

Mechanism of Alkylation

The carbon atom of the bromomethyl group is electron-deficient due to the inductive effect of the bromine atom, making it susceptible to attack by nucleophiles. The reaction typically proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Caption: Generalized SN2 mechanism for alkylation reactions.

Applications in Drug Discovery

The ability to introduce the 1-acetyl-4-methylpiperidine moiety into various molecular scaffolds is highly valuable in medicinal chemistry.[9][10] This fragment can serve as a key pharmacophore or as a linker to modulate the physicochemical properties of a lead compound.

Example Application: Synthesis of Farnesoid X Receptor (FXR) Agonists

Recent studies have shown the utility of piperidine-containing compounds as Farnesoid X Receptor (FXR) partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[11] this compound can be employed to synthesize analogs of these compounds. For instance, it can be reacted with a phenolic nucleophile to introduce the piperidine fragment.

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. This compound | 912482-43-0 [sigmaaldrich.com]

- 3. acrospharma.co.kr [acrospharma.co.kr]

- 4. fishersci.com [fishersci.com]

- 5. peptide.com [peptide.com]

- 6. echemi.com [echemi.com]

- 7. drugs.com [drugs.com]

- 8. Biosynthesis of DNA-Alkylating Antitumor Natural Products [mdpi.com]

- 9. The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist’s Education - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Procurement and Quality Verification of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone for Drug Discovery Applications

An In-depth Technical Guide for Researchers

Abstract

1-(4-Bromomethyl-piperidin-1-yl)-ethanone, also identified by its synonym 1-acetyl-4-(bromomethyl)piperidine, is a pivotal building block in medicinal chemistry. Its structure combines the privileged piperidine scaffold, frequently associated with favorable pharmacokinetic properties, with two distinct reactive sites: the N-acetyl group and the versatile bromomethyl handle.[1][2] This guide provides drug development professionals with a comprehensive framework for sourcing, qualifying, and verifying this reagent. We will delve into the commercial supplier landscape, establish a robust supplier qualification workflow, provide detailed protocols for in-house quality control, and outline critical safety and handling procedures to ensure experimental integrity and reproducibility.

Introduction: The Strategic Value of a Bifunctional Building Block

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, recognized for its ability to confer desirable properties such as improved metabolic stability and bioavailability.[1] The molecule this compound (CAS No. 912482-43-0) leverages this core structure, enhancing its utility by incorporating two key functional groups.[3]

-

The N-Acetyl Group: This moiety modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic profile and providing a stable, neutral amide linkage.

-

The Bromomethyl Group: As a primary alkyl bromide, this group serves as an excellent electrophilic site for nucleophilic substitution reactions.[4] This allows for the straightforward covalent attachment of the piperidine scaffold to a wide variety of molecular cores, making it an invaluable tool for library synthesis and lead optimization campaigns.[5]

Given its importance, ensuring the quality and consistency of this reagent is paramount. Variability in purity, the presence of unreacted starting materials, or di-substituted byproducts can derail synthetic campaigns and lead to irreproducible biological data.

The Commercial Supplier Landscape

A survey of the chemical supplier market reveals several sources for this compound. While availability is generally good, researchers must look beyond the catalog listing to the underlying quality and documentation provided. Below is a comparative table of representative suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight | Stated Purity | Physical Form |

| Sigma-Aldrich (via AstaTech) | This compound | 912482-43-0 | 220.11 | 95% | Pale-yellow to Yellow-brown Solid |

| BenchChem | This compound | 912482-43-0 | 220.11 | >95% (Typically) | Not specified |

Note: This table is representative and not exhaustive. Pricing and availability are subject to change. Researchers should always obtain batch-specific information directly from the supplier.

A Framework for Supplier Qualification

Selecting a reagent supplier should be a systematic process rather than a decision based solely on cost or delivery time. The goal is to establish a reliable source that provides consistent, well-characterized material. The following workflow provides a self-validating system for qualifying a new supplier.

Caption: Supplier Qualification Workflow.

A critical component of this process is the scrutiny of the Certificate of Analysis (CoA) . An acceptable CoA must be batch-specific and clearly state the analytical methods used (e.g., ¹H NMR, HPLC, GC-MS) to determine identity and purity, rather than listing "conforms to structure" or providing generic "typical" values.

In-House Quality Control & Verification Protocols

Independent verification of incoming material is a cornerstone of trustworthy and reproducible science. Upon receiving a sample or a new batch, the following protocols are recommended to validate the supplier's CoA and ensure the material's fitness for purpose.

Workflow for Incoming Material QC

Caption: Incoming Material QC Workflow.

Protocol 4.1: Identity Confirmation via ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for confirming the precise chemical structure of an organic molecule. It provides information on the number of different types of protons, their chemical environment, and their connectivity, serving as a molecular fingerprint.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Analysis: The expected chemical shifts (δ) are approximately:

-

~4.5-3.8 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (axial positions).

-

~3.4 ppm (d, 2H): Methylene protons of the bromomethyl group (-CH₂Br).

-

~3.2-2.8 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (equatorial positions).

-

~2.1 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃).

-

~2.0-1.2 ppm (m, 5H): Remaining five protons on the piperidine ring.

-

-

Validation: The integration of the peaks should correspond to the number of protons (e.g., the ratio of the acetyl peak to the bromomethyl peak should be 3:2). The splitting patterns should be consistent with the proposed structure.

Protocol 4.2: Purity Assessment via HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of small molecules. It separates the main compound from potential impurities based on their differential partitioning between a stationary and a mobile phase. The UV detector quantifies the relative amounts, allowing for an accurate purity calculation (% area).

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to ~0.1 mg/mL with the mobile phase for injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (to detect the amide chromophore).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Validation: The purity should match or exceed the value stated on the supplier's CoA. Look for potential impurity peaks, such as unreacted starting material or over-brominated byproducts.

Safe Handling, Storage, and Disposal

Proper handling is essential for user safety and for maintaining the integrity of the reagent. Information is synthesized from representative Safety Data Sheets (SDS).[6][7][8][9]

| Category | Guideline | References |

| Pictograms | Corrosion, Exclamation Mark | [8] |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [8] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. | [8][10] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, lab coat. Work in a well-ventilated fume hood. | [6][7] |

| Storage | Store in a cool place, recommended 2-8°C. Keep container tightly closed in a dry and well-ventilated place. | [8] |

| Spill & Disposal | Absorb spills with inert material (e.g., vermiculite). Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let product enter drains. | [6][7][9] |

Conclusion

This compound is a high-value building block for modern drug discovery. However, its utility is directly dependent on its quality. By implementing a rigorous supplier qualification process and conducting routine in-house QC using the protocols outlined in this guide, researchers can mitigate risks associated with reagent variability. This systematic approach ensures the integrity of synthetic intermediates, the reliability of screening data, and ultimately accelerates the path toward novel therapeutic discoveries.

References

-

BenchChem. This compound | 912482-43-0. 3

-

Generic Safety Data Sheet. 6

-

Sigma-Aldrich. SAFETY DATA SHEET. 11

-

MedchemExpress.com. Safety Data Sheet. 7

-

Sigma-Aldrich. This compound. 8

-

Generic Safety Data Sheet 2. 9

-

Generic Safety Data Sheet 3. 10

-

Sigma-Aldrich. 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide Safety Information.

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

-

Pharmaceutical Fronts. Application of Chiral Piperidine Scaffolds in Drug Design.

-

BenchChem. The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery.

-

BenchChem. 1-(4-(Iodomethyl)piperidin-1-yl)ethanone Historical Context.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | 912482-43-0 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Dual Nature of Bromomethyl Piperidines in Drug Discovery

An In-depth Technical Guide on the Safety and Handling of Bromomethyl Piperidine Compounds

Bromomethyl piperidine derivatives are versatile chemical intermediates of significant interest to researchers in medicinal chemistry and drug development.[1] Their utility stems from the presence of a reactive bromomethyl group attached to a piperidine scaffold, a common motif in many bioactive molecules.[2] This functional arrangement makes them valuable building blocks for introducing the piperidine moiety into larger, more complex structures, often serving as a key step in the synthesis of novel therapeutic agents targeting the central nervous system and other biological pathways.[1][2][3][4]

However, the very reactivity that makes these compounds synthetically useful also renders them hazardous. As alkylating agents, they possess the potential to react with biological nucleophiles, necessitating a robust understanding and implementation of stringent safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of bromomethyl piperidine compounds, grounded in established safety principles and regulatory standards. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks effectively while harnessing the synthetic potential of this important class of molecules.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards of bromomethyl piperidine compounds is the foundation of safe laboratory practice. These substances are classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6][7]

GHS Classification

The primary hazards are consistently identified across various forms of bromomethyl piperidines, such as 3-(Bromomethyl)piperidine and 1-Boc-4-bromomethylpiperidine.[5][6] The key hazard statements (H-statements) include:

Some piperidine derivatives can be toxic or fatal upon inhalation or skin contact and may cause severe skin burns and eye damage.[8][9][10][11]

Table 1: GHS Hazard Classification for Representative Bromomethyl Piperidine Compounds

| Compound | CAS Number | GHS Pictograms | Hazard Statements |

| 3-(Bromomethyl)piperidine | 1011407-68-3 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] | |

| 1-Boc-4-bromomethylpiperidine | 158407-04-6 | H302: Harmful if swallowedH319: Causes serious eye irritation[6] |

Toxicological Insights: The Alkylating Agent Threat

The primary mechanism of toxicity for bromomethyl piperidines is their nature as alkylating agents. The electrophilic carbon of the bromomethyl group can react with nucleophilic sites on biological macromolecules like DNA, RNA, and proteins. This covalent modification can disrupt cellular processes, leading to the observed irritation and toxicity. Although specific carcinogenicity data for these compounds is limited, their classification as alkylating agents warrants handling them with the assumption of potential long-term health effects.[5] The piperidine ring itself, while a common feature in pharmaceuticals, can exhibit toxicity, and its derivatives are known to interact with biological systems, including nicotinic acetylcholine receptors.[12][13]

The main routes of exposure in a laboratory setting are dermal contact, inhalation of dust or aerosols, and accidental ingestion.[14] Skin contact is a prevalent risk, as spills or inadequate PPE can lead to direct exposure, causing irritation or burns.[5][9][14] Inhalation of fine powders, particularly during weighing or transfer operations, can lead to respiratory tract irritation.[5][15]

Caption: Core hazard profile of bromomethyl piperidine compounds.

Section 2: Risk Assessment and the Hierarchy of Controls

Effective safety management hinges on a systematic process of risk assessment and the implementation of controls. The Occupational Safety and Health Administration (OSHA) provides a framework known as the "hierarchy of controls," which prioritizes safety measures from most to least effective.[16]

-